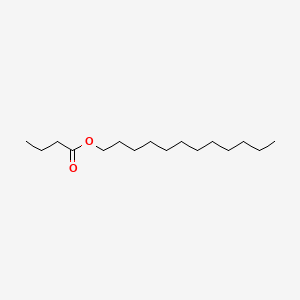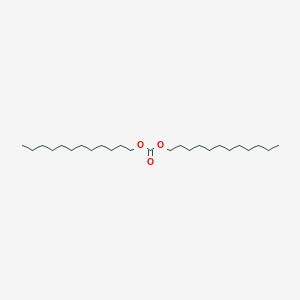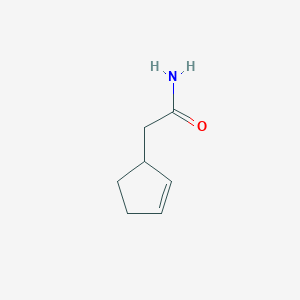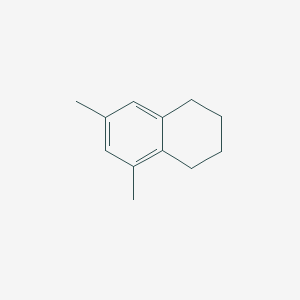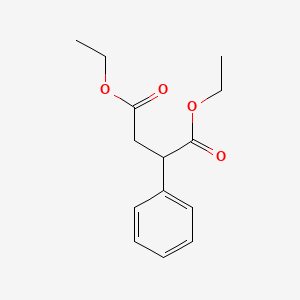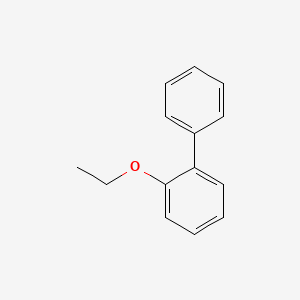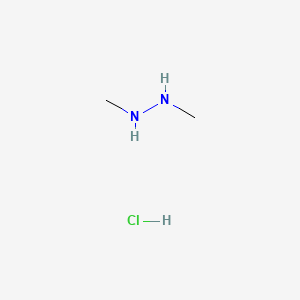
1,2-Dimethylhydrazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethylhydrazine hydrochloride: is an organic compound with the formula (CH₃NHNHCH₃)·2HCl. It is a colorless liquid at room temperature and is known for its potent carcinogenic properties. This compound is primarily used in scientific research, particularly in the study of colon cancer, due to its ability to induce tumors in experimental animals .
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Dimethylhydrazine hydrochloride is synthesized by reacting 1,2-dimethylhydrazine with two equivalents of hydrogen chloride. The reaction typically occurs under controlled conditions to ensure the complete conversion of the reactants .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves the same principles as laboratory preparation, scaled up to meet industrial demands. The process must be carefully managed to handle the compound’s toxicity and carcinogenicity .
化学反应分析
Types of Reactions: 1,2-Dimethylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced under specific conditions to yield hydrazine derivatives.
Substitution: It participates in electrophilic substitution reactions due to its nucleophilic nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides are employed under controlled conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine compounds.
科学研究应用
1,2-Dimethylhydrazine hydrochloride is extensively used in scientific research due to its ability to induce colon cancer in animal models. This property makes it valuable for studying the mechanisms of carcinogenesis and testing potential anti-cancer therapies . Additionally, it is used in agricultural chemistry for the synthesis of pesticides and herbicides .
作用机制
The compound operates through a mechanism that exploits its hydrazine base for various chemical reactions. The presence of two methyl groups enhances its nucleophilicity, allowing it to effectively participate in electrophilic substitution reactions . In biological systems, 1,2-dimethylhydrazine hydrochloride is metabolized to form DNA-reactive products, leading to DNA alkylation and the initiation of carcinogenesis .
相似化合物的比较
1,1-Dimethylhydrazine (unsymmetrical dimethylhydrazine): Used as a rocket fuel.
Hydrazine: A simpler hydrazine derivative used in various industrial applications.
Phenylhydrazine: Used in organic synthesis and as a reagent in the detection of aldehydes and ketones .
Uniqueness: 1,2-Dimethylhydrazine hydrochloride is unique due to its symmetrical structure and potent carcinogenic properties, which make it particularly useful in cancer research .
属性
CAS 编号 |
56400-60-3 |
|---|---|
分子式 |
C2H9ClN2 |
分子量 |
96.56 g/mol |
IUPAC 名称 |
1,2-dimethylhydrazine;hydrochloride |
InChI |
InChI=1S/C2H8N2.ClH/c1-3-4-2;/h3-4H,1-2H3;1H |
InChI 键 |
RYFKTZXULZNOCC-UHFFFAOYSA-N |
SMILES |
CNNC.Cl |
规范 SMILES |
CNNC.Cl |
Key on ui other cas no. |
306-37-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



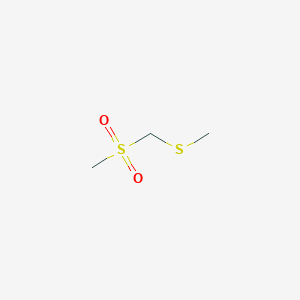

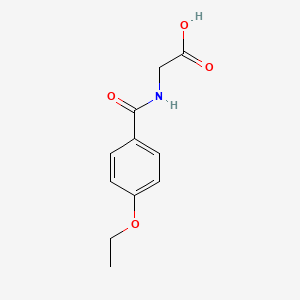
![1H-Pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B1619139.png)
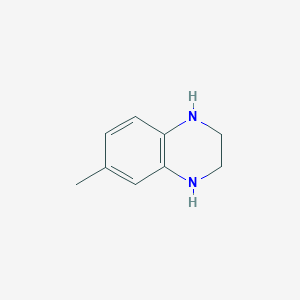
![17-acetyl-6-fluoro-5-hydroxy-10,13-dimethyl-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1619141.png)
